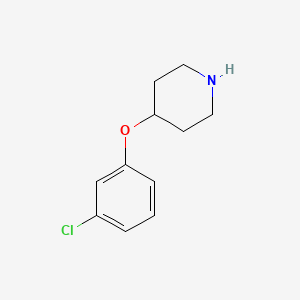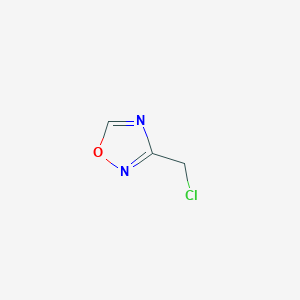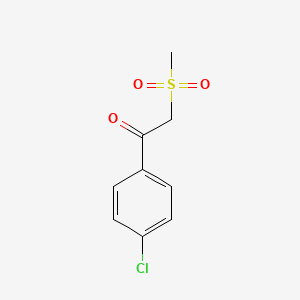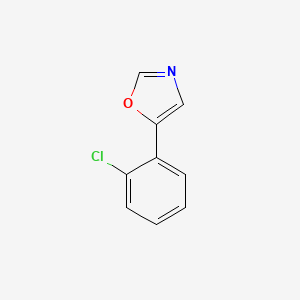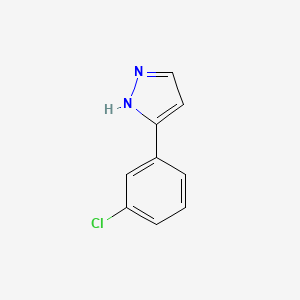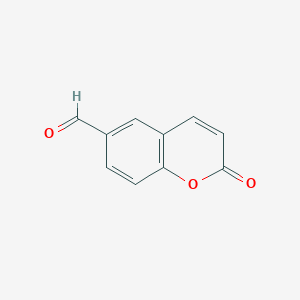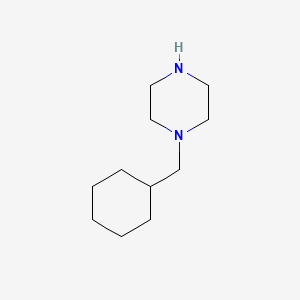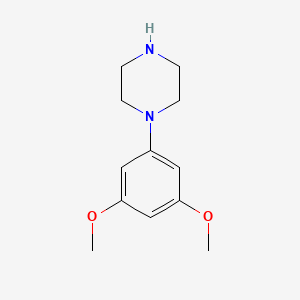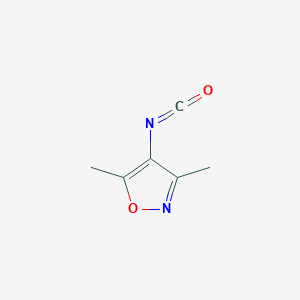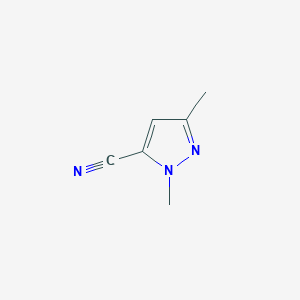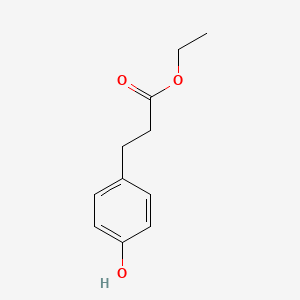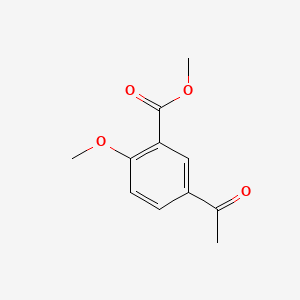
Methyl 5-acetyl-2-methoxybenzoate
Vue d'ensemble
Description
Methyl 5-acetyl-2-methoxybenzoate is a chemical compound with the molecular formula C11H12O41. It has a molecular weight of 208.21 g/mol1. The IUPAC name for this compound is methyl 5-acetyl-2-methoxybenzoate1.
Synthesis Analysis
Molecular Structure Analysis
The InChI code for Methyl 5-acetyl-2-methoxybenzoate is 1S/C11H12O4/c1-7(12)8-4-5-10(14-2)9(6-8)11(13)15-3/h4-6H,1-3H31. This compound has a rotatable bond count of 41. The exact mass and the monoisotopic mass of the compound are 208.07355886 g/mol1.
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Methyl 5-acetyl-2-methoxybenzoate has a computed XLogP3 value of 1.7, indicating its relative hydrophobicity1. It has a topological polar surface area of 52.6 Ų1. The compound has a heavy atom count of 151.
Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
- Bioactive Compound Synthesis: Research shows that derivatives of visnaginone, including compounds related to methyl 5-acetyl-2-methoxybenzoate, can be synthesized and have potential bioactive properties. These include pyrazoline and isoxazoline derivatives with potential pharmaceutical applications (Abdel Hafez, Ahmed, & Haggag, 2001).
Photostabilization and Photoprotection
- Photostabilization Research: Methyl 5-acetyl-2-methoxybenzoate and related compounds have been studied for their ability to generate and quench singlet molecular oxygen. This research is important for understanding the photostabilization and photoprotection of materials, indicating potential applications in material science and photochemistry (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).
Anticholinesterase Activity
- Anticholinesterase Applications: Compounds derived from 5-acetyl-2-methoxybenzoate have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests potential applications in the treatment of conditions like Alzheimer's disease, where cholinesterase inhibitors are used (Luo et al., 2005).
Spectroscopic and Antioxidant Studies
- Spectroscopic Analysis and Antioxidant Activity: Studies involving compounds related to methyl 5-acetyl-2-methoxybenzoate have included spectroscopic investigations and evaluations of antioxidant activity. This research is important for understanding the structural and chemical properties of these compounds, which can have implications in various scientific fields (Gökce et al., 2014).
Fungicidal Applications
- Development of Fungicides: Research on analogs of methyl 5-acetyl-2-methoxybenzoate has led to the development of potential fungicidal agents. These compounds have shown moderate to high activity against several phytopathogenic fungi, indicating their potential use in agriculture for crop protection (Yang et al., 2017).
Environmental and Analytical Chemistry
- Environmental Analysis: Studies have explored the environmental behavior and analytical chemistry aspects of compounds like methyl 5-acetyl-2-methoxybenzoate. Understanding their solubility and interaction with various solvents is important for environmental monitoring and pollution control (Hart et al., 2015).
Safety And Hazards
Orientations Futures
As of now, there is no specific information available on the future directions of Methyl 5-acetyl-2-methoxybenzoate. However, given its molecular structure, it could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and experimental data would be required.
Propriétés
IUPAC Name |
methyl 5-acetyl-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)8-4-5-10(14-2)9(6-8)11(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDRDAXDDZAPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193009 | |
| Record name | Methyl 5-acetyl-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-acetyl-2-methoxybenzoate | |
CAS RN |
39971-36-3 | |
| Record name | Benzoic acid, 5-acetyl-2-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39971-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-acetyl-2-methoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039971363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-acetyl-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-acetyl-2-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 5-acetyl-2-methoxybenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6US6NQJ3TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


